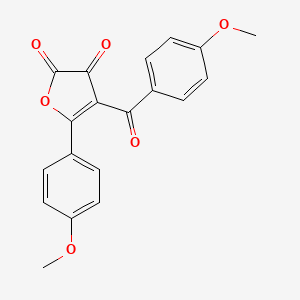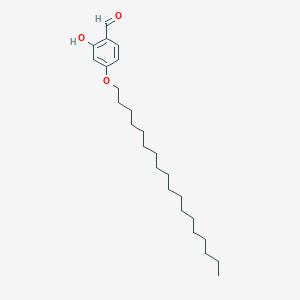![molecular formula C6H11NO B14250704 7-Oxabicyclo[4.1.0]heptan-3-amine CAS No. 220555-35-1](/img/structure/B14250704.png)
7-Oxabicyclo[4.1.0]heptan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by further chemical transformations to introduce the amine group .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 7-Oxabicyclo[4.1.0]heptan-3-amine serves as a valuable intermediate for the preparation of complex molecules. Its unique structure allows for the creation of diverse chemical entities through various transformations .
Biology and Medicine: Its bicyclic structure can be utilized to develop drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride: A derivative with a hydrochloride group, which may exhibit different reactivity and applications.
Uniqueness: 7-Oxabicyclo[4.1.0]heptan-3-amine is unique due to its specific bicyclic structure and the presence of an amine group. This combination of features allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
220555-35-1 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C6H11NO/c7-4-1-2-5-6(3-4)8-5/h4-6H,1-3,7H2 |
InChI Key |
ZDGXSQRJNAUVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
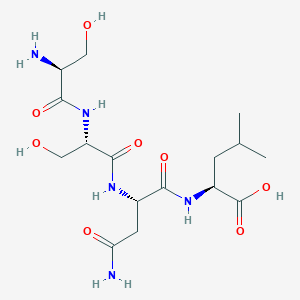
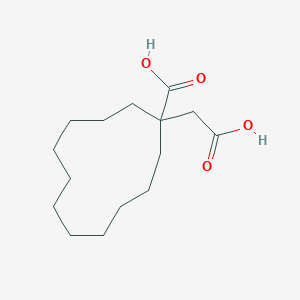
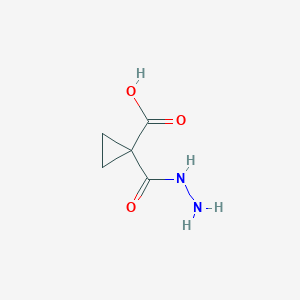
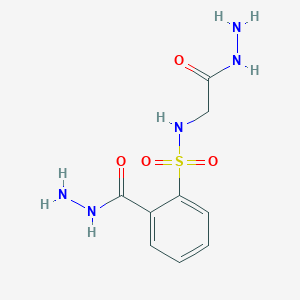
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
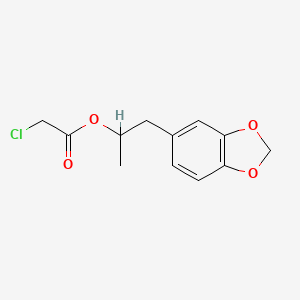

![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
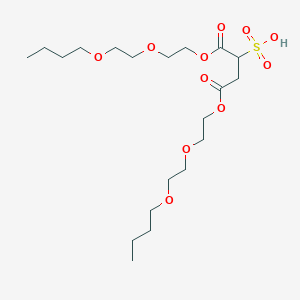
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
